molecular formula C9H4ClN3S B3019660 3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile CAS No. 1239741-20-8

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile

Cat. No.: B3019660
CAS No.: 1239741-20-8
M. Wt: 221.66
InChI Key: OFGRLFVTQSMNJG-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile is a halogenated isothiazole derivative featuring a pyridinyl substituent at the 5-position and a nitrile group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its heterocyclic framework, which combines the electron-withdrawing effects of the chloro and nitrile groups with the π-electron-rich pyridine ring.

Properties

IUPAC Name

3-chloro-5-pyridin-3-yl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3S/c10-9-7(4-11)8(14-13-9)6-2-1-3-12-5-6/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGRLFVTQSMNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=NS2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the pyridinyl and isothiazole moieties, followed by chlorination and nitrile formation . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following section compares 3-chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile with structurally related isothiazole derivatives, focusing on synthesis, substituent effects, and reactivity.

3-Chloro-5-phenylisothiazole-4-carbonitrile
  • Synthesis: Prepared via nucleophilic substitution of 3-chloro-5-phenylisothiazole-4-carbonitrile with hydrazine. However, this reaction unexpectedly yields 3-amino-5-phenylpyrazole-4-carbonitrile due to ring transformation, indicating the instability of the hydrazine-substituted isothiazole intermediate under these conditions .
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
  • Synthesis : Achieved via CH arylation of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene (60% yield). The p-tolyl group enhances steric bulk and electron-donating effects compared to pyridinyl .
  • Stability: The methyl group on the aryl ring improves solubility in nonpolar solvents, but the absence of a heteroatom in the aryl substituent limits electronic diversity.
3-Chloro-5-(4-vinylphenyl)isothiazole-4-carbonitrile
  • Applications : The vinyl group makes this compound a candidate for synthesizing conjugated polymers or photoactive materials.
5-Amino-3-phenyl-isothiazole-4-carbonitrile
  • Substituent Effect: Replacement of the chloro group with an amino group increases nucleophilicity, enabling participation in condensation or cycloaddition reactions. This derivative is commercially available for pharmaceutical research .

Electronic and Reactivity Profiles

Compound Substituent at 5-Position Key Reactivity Features
3-Chloro-5-(pyridin-3-yl)-isothiazole-4-carbonitrile Pyridin-3-yl Pyridine nitrogen enables coordination with metals; electron-deficient due to chloro and nitrile groups.
3-Chloro-5-phenylisothiazole-4-carbonitrile Phenyl Lower polarity; prone to ring transformation under nucleophilic conditions (e.g., hydrazine) .
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile p-Tolyl Enhanced steric bulk; methyl group improves lipophilicity .
3-Chloro-5-(3-fluorophenyl)isothiazole-4-carbonitrile 3-Fluorophenyl Fluorine substituent increases electronegativity and metabolic stability .

Biological Activity

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique isothiazole ring system substituted with a chloro group and a pyridine moiety, contributing to its biological reactivity. Its structural formula can be represented as follows:

C8H5ClN2S\text{C}_8\text{H}_5\text{ClN}_2\text{S}

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The compound's mechanism of action involves disrupting microbial cell wall synthesis, leading to cell lysis and death. This property positions it as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown promising results against various cancer cell lines, including breast cancer (MCF-7), colon adenocarcinoma (LoVo), and leukemia (MV4-11).

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-725.0
LoVo15.0
MV4-1120.0

The compound's anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, it targets key regulatory pathways involved in cell cycle progression and survival.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound effectively induces G1-phase arrest in treated cells, preventing further proliferation.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial properties.
  • Anticancer Study : Another investigation revealed that treatment with this compound resulted in a significant reduction in tumor size in animal models of breast cancer, indicating its potential for therapeutic use .

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